N-(2,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex organic compound featuring:
- 2,4-dimethoxyphenyl group: Imparts electron-donating properties, influencing solubility and receptor interactions.
- 1,2,4-triazole core: A heterocyclic ring known for diverse bioactivity, including antimicrobial and anti-inflammatory effects.
- Prop-2-en-1-yl (allyl) group: Introduces reactivity for further functionalization or covalent binding to biological targets.
- Sulfanylacetamide linkage: Facilitates hydrogen bonding and thiol-mediated interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-4-9-23-18(15-6-5-10-27-15)21-22-19(23)28-12-17(24)20-14-8-7-13(25-2)11-16(14)26-3/h4-8,10-11H,1,9,12H2,2-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPNMEBSJLGMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442633-56-9 | |
| Record name | 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan and allyl groups. The final step involves the attachment of the dimethoxyphenylacetamide moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing triazole and furan rings exhibit antimicrobial properties. For instance, derivatives of triazole are known to be effective against a range of bacterial and fungal pathogens .
- Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation. The presence of the triazole ring is particularly noted for its ability to interfere with cell division processes .
Case Study: Anticancer Activity
A study evaluating the anticancer effects of related triazole compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .
Agricultural Applications
N-(2,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also serve as a potential agrochemical:
- Fungicides : The triazole moiety is widely recognized for its fungicidal properties. Compounds with this structure can inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Case Study: Fungicidal Efficacy
In agricultural trials, derivatives of this compound were tested against common crop pathogens. Results indicated a substantial reduction in fungal growth on treated plants compared to controls, highlighting its potential as an effective fungicide .
Material Science
The unique chemical structure allows for applications in developing new materials:
- Polymer Synthesis : The compound can act as a building block in polymer chemistry, leading to the creation of materials with enhanced properties such as thermal stability and mechanical strength.
Case Study: Polymer Development
Research into polymer composites incorporating this compound showed improved mechanical properties and resistance to environmental degradation. These materials could have applications in coatings and packaging .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan and allyl groups may also contribute to its biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Insights :
- Chloro vs. Methoxy Substitutions : Chloro groups (e.g., in ) enhance lipophilicity and target binding, while methoxy groups (e.g., ) improve solubility and modulate electron density.
- Heterocyclic Modifications : Pyridine () or pyrrole () substitutions on the triazole alter π-stacking and dipole interactions, impacting receptor selectivity.
- Amino Group Addition: Amino-substituted triazoles () exhibit higher aqueous solubility and improved pharmacokinetics.
Activity Trends :
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound features a dimethoxyphenyl group , a furan ring , and a triazole moiety linked through a sulfur atom to an acetamide group, suggesting diverse pharmacological applications.
The molecular formula of this compound is C19H20N4O4S, with a molecular weight of approximately 399.5 g/mol. The presence of sulfur and nitrogen heterocycles indicates potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates effectiveness against various bacterial strains and fungi. Its mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have reported IC50 values indicating that it can inhibit the proliferation of certain cancer cells by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The following table summarizes some compounds with similar structural features and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Acetyl group on phenyl ring | Potentially different metabolic pathways |
| N-(3-chlorophenyl)-2-{[5-(pyridin-3-yldisulfanyl]-4H-1,2,4-triazol}-3-acetamide | Chlorine substitution on phenyl ring | Altered pharmacokinetics |
| N-(2-furanyl)-2-{[4-benzylthio]-4H-1,2,4-triazol}-3-acetamide | Furan ring instead of dimethoxyphenyl | Different solubility profiles |
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing enhanced potency compared to the parent compound .
- Cytotoxicity Assays : Research involving human cancer cell lines showed that certain modifications to the triazole moiety significantly increased cytotoxic effects. The IC50 values ranged from 5 to 15 µM for modified compounds .
- Docking Studies : Molecular docking simulations revealed that N-(2,4-dimethoxyphenyl)-2-{[5-(furan-2-yldisulfanyl]-4H-1,2,4-triazol}-3-acetamide binds effectively to target proteins involved in cancer progression and inflammation pathways .
Q & A
Q. What are the critical steps in optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including cyclization of the triazole core, sulfanyl group introduction, and coupling with the dimethoxyphenylacetamide moiety. Key factors include:
- Temperature control : Elevated temperatures (70–90°C) during triazole formation improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in final crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z ~443.1) .
- Elemental analysis : Validates C, H, N, S content within ±0.3% theoretical values .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric/colorimetric kits .
- In vivo models : Anti-exudative activity assessed via rat paw edema (formalin-induced), measuring volume reduction compared to controls (e.g., diclofenac as reference) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
- Substituent modulation :
- Triazole position 4 : Allyl groups (prop-2-en-1-yl) improve lipophilicity and membrane permeability .
- Furan vs. thiophene : Furan enhances electron-richness, potentially boosting π-π interactions with target proteins .
Q. What experimental and computational approaches resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to confirm IC consistency .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., COX-2), identifying false positives from aggregation artifacts .
Q. How do crystallography and density functional theory (DFT) elucidate conformational stability?
- X-ray crystallography : Resolve bond angles (e.g., triazole ring planarity ±5°) and hydrogen-bonding networks (e.g., acetamide NH···O interactions) .
- DFT calculations : B3LYP/6-31G(d) optimizations reveal energy minima for rotatable bonds (e.g., allyl group orientation) .
Q. What strategies improve in vitro-to-in vivo correlation for pharmacokinetic profiling?
- Microsomal stability assays : Human liver microsomes (HLM) assess metabolic degradation (t >60 min desirable) .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (>5% required for efficacy) .
Q. How can SHELX software enhance structural refinement and data validation?
- SHELXL refinement : Iterative least-squares adjustments reduce R-factor (<0.05 for high-resolution data) .
- Twinned data handling : SHELXD resolves pseudo-merohedral twinning via Patterson map deconvolution .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
